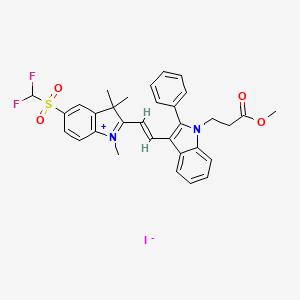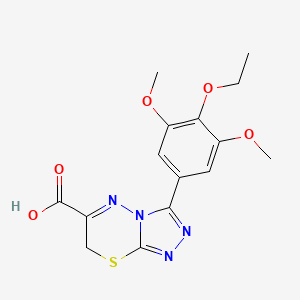
5-((Difluoromethyl)sulphonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” is a complex organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” typically involves multi-step organic reactions. The starting materials are usually commercially available indole derivatives, which undergo various functional group transformations, such as sulfonylation, alkylation, and vinylation, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, indole derivatives are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be a subject of research in these areas.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic applications. They may act as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industry, such compounds can be used in the development of new materials, dyes, and other chemical products.
Mecanismo De Acción
The mechanism of action of “5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes, receptors, and DNA, through different pathways. The exact mechanism would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: Studied for its role in plant growth regulation.
2-Phenylindole: Used in the synthesis of various pharmaceuticals.
Uniqueness
“5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” is unique due to its specific functional groups and structural features, which may impart distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
85050-04-0 |
|---|---|
Fórmula molecular |
C32H31F2IN2O4S |
Peso molecular |
704.6 g/mol |
Nombre IUPAC |
methyl 3-[3-[(E)-2-[5-(difluoromethylsulfonyl)-1,3,3-trimethylindol-1-ium-2-yl]ethenyl]-2-phenylindol-1-yl]propanoate;iodide |
InChI |
InChI=1S/C32H31F2N2O4S.HI/c1-32(2)25-20-22(41(38,39)31(33)34)14-16-27(25)35(3)28(32)17-15-24-23-12-8-9-13-26(23)36(19-18-29(37)40-4)30(24)21-10-6-5-7-11-21;/h5-17,20,31H,18-19H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
RKBKNSWWUNOJEE-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)C(F)F)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)CCC(=O)OC)C5=CC=CC=C5)C)C.[I-] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)C(F)F)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)CCC(=O)OC)C5=CC=CC=C5)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)




![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)

![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
